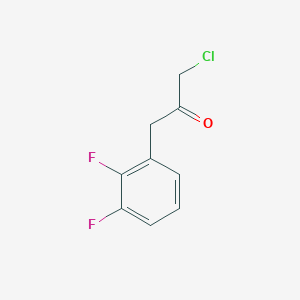

1-Chloro-3-(2,3-difluorophenyl)propan-2-one

Description

1-Chloro-3-(2,3-difluorophenyl)propan-2-one is a versatile chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name |

1-chloro-3-(2,3-difluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c10-5-7(13)4-6-2-1-3-8(11)9(6)12/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZCMZJXEFUZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521331-83-8 | |

| Record name | 1-chloro-3-(2,3-difluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Chloro-3-(2,3-difluorophenyl)propan-2-one typically involves the reaction of 2,3-difluorobenzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(2,3-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, solvents like DMF or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-3-(2,3-difluorophenyl)propan-2-one finds applications in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,3-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluorine substituents influence the compound’s reactivity and binding affinity to target molecules. The compound may act as an electrophile, reacting with nucleophilic sites on biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

1-Chloro-3-(2,3-difluorophenyl)propan-2-one can be compared with similar compounds such as:

1-Chloro-3-(3,5-difluorophenyl)propan-2-one: This compound has fluorine atoms at different positions on the phenyl ring, which may affect its reactivity and applications.

1-(2-Chloro-3,6-difluorophenyl)propan-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Chloro-3-(2,3-difluorophenyl)propan-2-one is a halogenated organic compound with potential biological activity due to its unique structural features. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of chlorine and fluorine atoms significantly influences its reactivity and interaction with biological systems. The compound is characterized by a propanone functional group, which may contribute to its biological activity through mechanisms such as enzyme inhibition or interaction with cellular receptors.

Biological Activity Overview

Research indicates that compounds with similar halogenated structures exhibit various biological activities, including antimicrobial and antifungal properties. Here, we summarize key findings regarding the biological activity of this compound:

Antimicrobial Activity

Studies have demonstrated that halogenated compounds often possess significant antimicrobial effects. For instance, similar compounds have shown effectiveness against a range of bacteria and fungi. The proposed mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Enzyme Inhibition

The chloro and difluoro substituents in this compound suggest potential for enzyme inhibition. The compound may interact with active sites of enzymes, leading to altered catalytic activity. This property can be beneficial in drug design for targeting specific biochemical pathways.

Case Studies

-

Antifungal Activity : A study conducted on various synthesized derivatives showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against standard and clinically isolated fungi. The results indicated that the compound could be as effective as established antifungals like fluconazole .

Compound MIC (µg/mL) Activity Fluconazole 8 Positive control This compound 16 Moderate activity - Cytotoxicity Studies : In vitro studies assessing cytotoxic effects on human cancer cell lines revealed that the compound exhibited selective toxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Interaction : The halogen atoms can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function and disrupting metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.